![molecular formula C20H21B2NO5 B605364 3,5-Bis-[benzylidène-4-acide boronique]-1-méthylpipéridin-4-one CAS No. 856849-35-9](/img/structure/B605364.png)

3,5-Bis-[benzylidène-4-acide boronique]-1-méthylpipéridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids and their derivatives have been gaining interest in medicinal chemistry. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boron-containing compounds were initially thought to be toxic, but this concept has been demystified, and they are usually considered non-toxic .

Synthesis Analysis

Boronic acids have been utilized in various synthetic processes. For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives can be complex. X-ray crystallography has been used to reveal various structural features which may influence their potencies .

Chemical Reactions Analysis

Boronic acids participate in several types of chemical reactions. For example, in Suzuki–Miyaura coupling, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can be influenced by the introduction of the boronic acid group to bioactive molecules. This modification can affect selectivity, physicochemical, and pharmacokinetic characteristics .

Applications De Recherche Scientifique

Activité antibactérienne

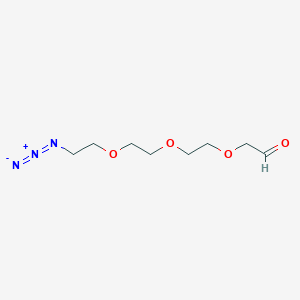

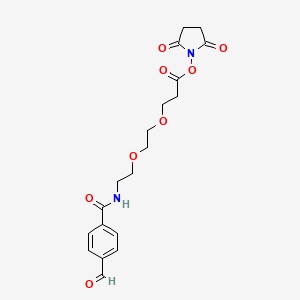

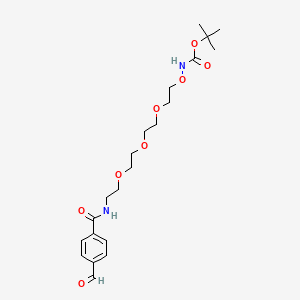

Le composé a été étudié pour ses propriétés antibactériennes. Des recherches indiquent que des dérivés de ce composé, tels que EF24 et EF24-dimère liés par l'acide diéthylènetriaminepentaacétique (EF2DTPA), présentent une activité antibactérienne contre les bactéries Gram-négatives et Gram-positives {svg_1}. Ces résultats sont importants dans la recherche de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques.

Potentiel antinéoplasique

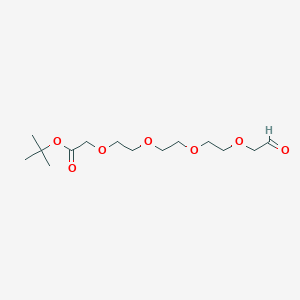

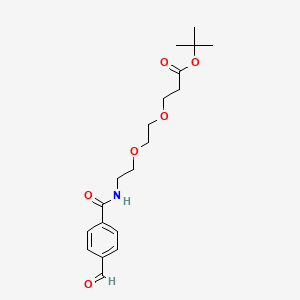

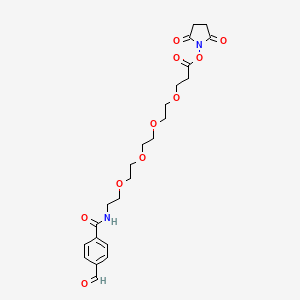

Dans le domaine de l'oncologie, de nouveaux dérivés non symétriques de 3,5-Bis-[benzylidène-4-acide boronique]-1-méthylpipéridin-4-one ont montré une toxicité sélective pour les tumeurs {svg_2}. Ces composés présentent une cytotoxicité puissante envers les cancers du côlon et plusieurs carcinomes épidermoïdes oraux, avec une toxicité moindre pour les cellules non malignes. Cette action sélective en fait des candidats prometteurs pour des agents antinéoplasiques.

Mécanismes de cytotoxicité

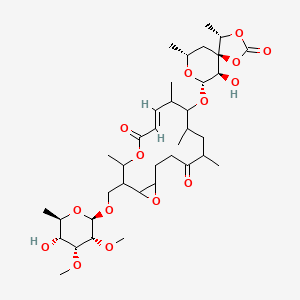

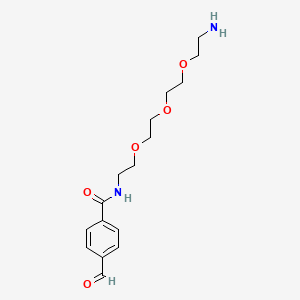

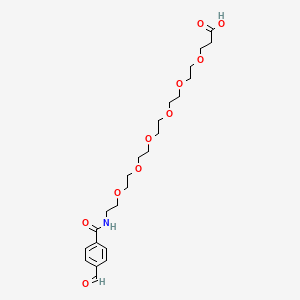

Des recherches supplémentaires sur les mécanismes d'action de ces composés ont révélé leurs effets cytotoxiques sur les cellules malignes humaines, notamment la leucémie promyélocytaire HL-60 et le carcinome épidermoïde HSC-2, HSC-3 et HSC-4 {svg_3}. La compréhension de ces mécanismes est cruciale pour développer des thérapies anticancéreuses ciblées.

Induction de l'apoptose

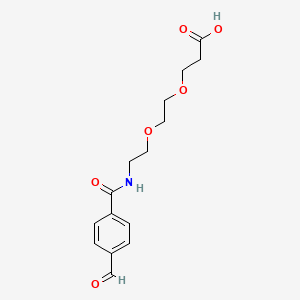

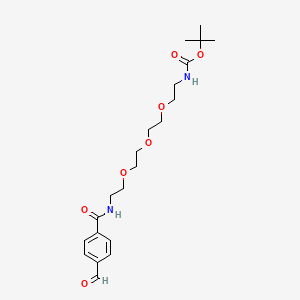

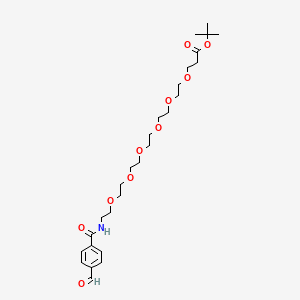

Certains dérivés se sont avérés induire la mort cellulaire par apoptose dans les cellules cancéreuses, caractérisée par l'activation de la caspase-3 et l'accumulation subG1 {svg_4}. C'est un trait souhaitable dans le traitement du cancer, car il conduit à l'élimination des cellules cancéreuses sans affecter les cellules saines.

Perturbation du potentiel de la membrane mitochondriale

Les composés ont également été observés pour provoquer une dépolarisation du potentiel de la membrane mitochondriale dans les cellules CEM {svg_5}. Cette perturbation de la fonction mitochondriale est une autre voie par laquelle ces composés exercent leurs effets antinéoplasiques.

Évaluation du profil ADME

Une évaluation ADME (absorption, distribution, métabolisme et excrétion) de cinq molécules principales n'a révélé aucune violation {svg_6}. Cela suggère que ces composés ont des propriétés pharmacocinétiques favorables, ce qui les rend aptes à un développement pharmaceutique plus poussé.

Mécanisme D'action

The mechanism of action of boronic acids and their derivatives can vary depending on the specific compound. For example, a novel class of hybrid molecules designed as candidate antineoplastic agents from dichloroacetic acid and a number of cytotoxic 3,5-bis(benzylidene)-4-piperidones demonstrated potent cytotoxicity towards human HCT116 colon cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-[(E)-[(5E)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10+,17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-OTYYAQKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)B(O)O)/CN(C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does AM114 exert its effects on inflammation and apoptosis in THP-1 derived macrophages?

A1: AM114 acts as a proteasome inhibitor (PI) []. The proteasome complex plays a critical role in various cellular processes, including protein degradation, cellular differentiation, and antigen presentation. By inhibiting the proteasome, AM114 disrupts these processes, leading to the accumulation of misfolded proteins and triggering apoptosis. The study demonstrated that AM114 induced significant apoptotic features in interleukin-1-beta (IL-1-beta) stimulated THP-1 derived macrophages, as evidenced by increased caspase-3 activity and DNA fragmentation []. Additionally, AM114 significantly suppressed the release of pro-inflammatory cytokines IL-6 and IL-8 in these cells [], highlighting its anti-inflammatory properties.

Q2: How does the efficacy of AM114 compare to aspirin in the context of the study?

A2: The research directly compared the effects of AM114 and aspirin on IL-1-beta stimulated THP-1 derived macrophages []. Interestingly, AM114 demonstrated a considerably lower IC50 value (3.6 micromolar) compared to aspirin (3900 micromolar), indicating higher potency in inhibiting cell viability []. Furthermore, AM114 induced a more pronounced increase in caspase-3 activity and more effectively suppressed the release of pro-inflammatory cytokines compared to aspirin, suggesting a potentially superior therapeutic profile in this specific experimental setting [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.